molecular formula C17H17N3O2S2 B2587621 2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyrimidine-5-carboxamide CAS No. 1223387-99-2

2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyrimidine-5-carboxamide

Cat. No. B2587621
CAS RN: 1223387-99-2
M. Wt: 359.46
InChI Key: RHKWVBJBTXCFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality 2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Agents

Compounds with similar structural motifs have been synthesized and evaluated for their antiprotozoal activity. For example, a study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

DNA-Binding Affinity

Another study focused on the structural analysis of DNA-binding drugs, highlighting compounds with furan moieties for their enhanced DNA-binding affinity. This suggests potential applications in designing drugs that target DNA, such as antitumor or antimicrobial agents (Laughton et al., 1995).

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds based on reactions of arylmethylidene derivatives of furan-2(3H)-ones with N,N-binucleophilic reagents has led to new biologically active compounds. These studies contribute to the development of molecules with potential therapeutic applications, including plant growth regulators (Aniskova et al., 2017).

Antimicrobial Activity

Compounds structurally related to the query molecule have also been synthesized and assessed for their antimicrobial activity. This research underscores the potential of such molecules in developing new antimicrobial agents (Ravindra et al., 2008).

properties

IUPAC Name

2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-11-14(16(21)18-8-7-12-5-4-10-24-12)17(23-2)20-15(19-11)13-6-3-9-22-13/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKWVBJBTXCFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyrimidine-5-carboxamide

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